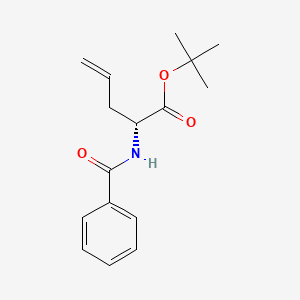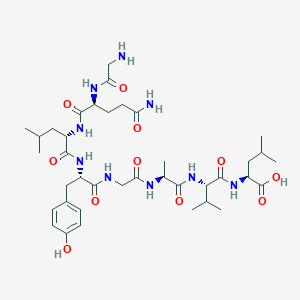
Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- is a chemical compound with the molecular formula C₅H₉N₇. It is characterized by the presence of two azido groups attached to the pyrrolidine ring.
Métodos De Preparación
One common method involves the reaction of a suitable pyrrolidine derivative with sodium azide under specific conditions to achieve the desired azido substitution . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, often with the use of reagents such as triphenylphosphine.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Aplicaciones Científicas De Investigación
Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- is primarily based on the reactivity of its azido groups. These groups can undergo various chemical transformations, enabling the compound to interact with different molecular targets. For example, in bioorthogonal chemistry, the azido groups can react with alkynes to form stable triazole linkages, allowing for the specific labeling of biomolecules .
Comparación Con Compuestos Similares
Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- can be compared with other azido-substituted pyrrolidines and similar compounds:
Pyrrolidine, 2-azido-: Lacks the additional azidomethyl group, resulting in different reactivity and applications.
Pyrrolidine, 4-azido-: Similar structure but without the azidomethyl group, leading to variations in chemical behavior.
Azidomethylpyrrolidine: Contains only one azido group, affecting its potential for cycloaddition reactions.
Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- stands out due to the presence of two azido groups, which enhances its versatility in chemical reactions and broadens its range of applications.
Propiedades
Número CAS |
918313-42-5 |
|---|---|
Fórmula molecular |
C5H9N7 |
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
(2S,4S)-4-azido-2-(azidomethyl)pyrrolidine |
InChI |
InChI=1S/C5H9N7/c6-11-9-3-4-1-5(2-8-4)10-12-7/h4-5,8H,1-3H2/t4-,5-/m0/s1 |
Clave InChI |
RXKRZJAYBMEONG-WHFBIAKZSA-N |
SMILES isomérico |
C1[C@@H](CN[C@@H]1CN=[N+]=[N-])N=[N+]=[N-] |
SMILES canónico |
C1C(CNC1CN=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)


![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)






![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)
